4-Methoxypyrimidin-5-amine hydrochloride
Overview
Description
4-Methoxypyrimidin-5-amine hydrochloride is a chemical compound with the linear formula C5H8ClN3O . It has a molecular weight of 161.59 . It is a solid substance stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Methoxypyrimidin-5-amine hydrochloride is1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Methoxypyrimidin-5-amine hydrochloride is a solid substance with a melting point of 76-77°C . and is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Chemical Structure and Bioactivity
Compounds with methoxy groups and pyrimidine rings, similar to 4-Methoxypyrimidin-5-amine hydrochloride, often play a crucial role in medicinal chemistry due to their bioactive properties. For example, chlorogenic acids, which include hydroxycinnamic acids with methoxy and other functional groups, have been widely studied for their antioxidant, anti-cancer, and antimicrobial activities. Such compounds are abundant in everyday foods and beverages and have shown potential health benefits, indicating an inverse correlation between their consumption and the risk of chronic diseases (Lu et al., 2020).
Pharmacokinetics and Drug Development
The pharmacokinetics and therapeutic potential of compounds structurally related to 4-Methoxypyrimidin-5-amine hydrochloride, such as prodrugs of 5-fluorouracil, demonstrate the importance of chemical modifications in enhancing drug efficacy and reducing toxicity. Studies on capecitabine, UFT, and S-1 have focused on improving the therapeutic effectiveness of 5-fluorouracil, showcasing the significance of structural analogs in drug development (Malet-Martino & Martino, 2002).
Synthesis and Catalysis
The synthesis of complex molecules and polymers from simpler precursors, including those with pyrimidine rings, highlights the role of catalysis in modern chemistry. For instance, the development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives points to the versatility of these compounds in pharmaceutical industries. Such research underscores the continuous exploration of novel synthetic pathways and the application of catalysts in creating bioactive molecules and lead compounds (Parmar et al., 2023).
Environmental and Analytical Chemistry
The detection, analysis, and removal of pollutants and hazardous compounds from the environment are critical areas of research in environmental chemistry. Studies on the contamination and removal of pollutants with functional groups similar to those in 4-Methoxypyrimidin-5-amine hydrochloride, such as sulfamethoxazole, emphasize the need for cleaner and sustainable techniques. Such research is vital for understanding the fate and impact of chemical compounds in the environment (Prasannamedha & Kumar, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or eye contact .
properties
IUPAC Name |
4-methoxypyrimidin-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-7-3-8-5;/h2-3H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXOXMTVHUHFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidin-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.